tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate typically involves the reaction of 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a coupling reagent like N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out under anhydrous conditions and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride or sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Ester Hydrolysis: Formation of 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated pyridine derivatives.
Scientific Research Applications
tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: Employed in the development of agrochemicals such as herbicides and pesticides.
Material Science: Utilized in the synthesis of functional materials with specific properties, such as fluorinated polymers.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate can be compared with other pyridine derivatives such as:
tert-Butyl 4-chloro-2-(trifluoromethyl)pyridine-3-carboxylate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
tert-Butyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate:
tert-Butyl 4-bromo-6-(trifluoromethyl)pyridine-3-carboxylate: Substitution of the chloro group with a bromo group, which can influence its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
tert-butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)6-5-16-8(4-7(6)12)11(13,14)15/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKZRSUHRXTPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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